![molecular formula C17H17N3O2 B2700543 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide CAS No. 1207022-06-7](/img/structure/B2700543.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
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Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” is a compound that contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) structural motif . THIQ is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.Chemical Reactions Analysis
The chemical reactions involving “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” can be analyzed based on the reactions of structurally related tetrahydroisoquinoline derivatives. For instance, research on these derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” can be analyzed by studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its acidity or basicity (pKa).Scientific Research Applications
Infective Pathogens
THIQ-based compounds, including “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide”, have shown diverse biological activities against various infective pathogens . These compounds could potentially be used in the development of new antimicrobial drugs.
Neurodegenerative Disorders
THIQ-based compounds have also shown potential in the treatment of neurodegenerative disorders . This suggests that “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” could be used in the development of drugs for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Anticancer Activity
Some novel tetrahydroisoquinolines have shown anticancer activity . They have been found to inhibit the growth of cancer cells, such as lung cancer cells (A459 cell line) and breast cancer cells (MCF7 cell line) . This suggests that “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” could potentially be used in the development of new anticancer drugs.
CDK2 Inhibition
Some tetrahydroisoquinolines have been found to be potent inhibitors of cyclin-dependent kinase 2 (CDK2) . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, which is a potential strategy for cancer treatment .
DHFR Inhibition
Some tetrahydroisoquinolines have been found to be potent inhibitors of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in DNA synthesis, and its inhibition can lead to cell death, which is another potential strategy for cancer treatment .
Antioxidant Properties
Some tetrahydroisoquinolines have shown antioxidant properties . Antioxidants can protect cells from damage caused by harmful molecules known as free radicals. Therefore, “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” could potentially be used in the development of new antioxidant drugs .
Mechanism of Action
Safety and Hazards
The safety and hazards of “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” can be analyzed by understanding the compound’s toxicity, flammability, and environmental impact.
Future Directions
The future directions of research on “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide” could involve the development of novel THIQ analogs with potent biological activity . Due to the broad range of applications of THIQ derivatives, various new and environmentally friendly methods for the synthesis of these derivatives are on the rise .
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(21)20-9-7-13-5-6-15(10-14(13)11-20)19-17(22)16-4-2-3-8-18-16/h2-6,8,10H,7,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBVOQSJGVPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide |
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